(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core linked via a methylene bridge to a 2-thioxothiazolidin-4-one ring. Key structural elements include:
- Isopropylamino group at position 2 of the pyrido[1,2-a]pyrimidinone ring.
- Tetrahydrofuran-2-ylmethyl substituent at position 3 of the thiazolidinone ring.
- (Z)-configuration of the methylidene group, critical for spatial orientation and bioactivity .
The compound’s design integrates heterocyclic motifs known for pharmacological relevance, such as pyrimidinones (enzyme inhibition) and thiazolidinones (antimicrobial, anti-inflammatory properties). The tetrahydrofuran moiety enhances solubility compared to purely lipophilic substituents .
Properties
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[[4-oxo-2-(propan-2-ylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-12(2)21-17-14(18(25)23-8-4-3-7-16(23)22-17)10-15-19(26)24(20(28)29-15)11-13-6-5-9-27-13/h3-4,7-8,10,12-13,21H,5-6,9,11H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAJNTGMULFVBV-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a novel thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 430.54 g/mol. The structure features a thiazolidinone core, which is known for its pharmacological versatility.
-
Anticancer Activity :
- Thiazolidinone derivatives, including the target compound, have been shown to inhibit cancer cell proliferation. They act through various mechanisms such as:
- Antimicrobial Properties :
- Enzyme Inhibition :
Anticancer Studies
A recent study evaluated the anticancer potential of thiazolidinone derivatives, demonstrating that they significantly inhibit proliferation in various cancer cell lines. The study reported IC50 values indicating effectiveness at low concentrations:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-5... | MCF-7 | 12.5 |
| (Z)-5... | HeLa | 15.0 |
| (Z)-5... | A549 | 10.0 |
These findings underscore the potential of thiazolidinones as lead compounds in anticancer drug development .
Antimicrobial Studies
In antimicrobial assays, the compound exhibited varying degrees of activity against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Pseudomonas aeruginosa | 1.0 µg/mL |
| Escherichia coli | 0.75 µg/mL |
The ability to inhibit biofilm formation was also assessed, revealing a reduction above 50% at MIC concentrations for several derivatives .
Case Studies
-
Case Study: Anticancer Efficacy :
A clinical trial involving patients with advanced solid tumors treated with a thiazolidinone derivative demonstrated a partial response in 30% of participants after four cycles of therapy, indicating its potential as a novel anticancer agent. -
Case Study: Neuroprotective Effects :
In preclinical models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque deposition compared to control groups, suggesting neuroprotective properties linked to acetylcholinesterase inhibition .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one typically involves multi-step reactions that combine various synthetic methodologies. The key steps often include:
- Formation of the Thioxothiazolidin Core : This is achieved through the reaction of thiazolidine derivatives with appropriate thioacids or thioketones.
- Pyrimidine Ring Introduction : The introduction of the pyrimidine moiety is accomplished via cyclization reactions involving suitable precursors.
- Final Coupling : The final compound is formed through a condensation reaction that links the thioxothiazolidin core with the pyrimidine derivative.
Antiviral Properties
Research has indicated that derivatives of 2-thioxothiazolidin-4-one exhibit antiviral activity, particularly against HIV. For instance, a study demonstrated that certain thioxothiazolidine derivatives showed promising interactions with the HIV gp41 protein, which is crucial for viral entry into host cells. These interactions were analyzed using molecular docking and dynamics simulations, revealing potential for development as anti-HIV agents .
Antidiabetic Effects
Another significant application of thioxothiazolidin compounds is their role as aldose reductase inhibitors, which are beneficial in managing diabetic complications such as cataracts. A specific derivative was shown to inhibit aldose reductase effectively, leading to improved metabolic parameters in diabetic rat models .
| Activity | Compound | Effect | Reference |
|---|---|---|---|
| Antiviral | 6e | Inhibition of HIV replication | |
| Antidiabetic | 6e | Aldose reductase inhibition |
Cancer Treatment
Recent studies have explored the potential of thioxothiazolidine derivatives as pan-PIM kinase inhibitors, which are relevant in cancer therapy due to their role in cell proliferation and survival pathways. Compounds were synthesized and evaluated for their inhibitory effects on PIM kinases, showing promising results that warrant further investigation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity, similar to other thiazolidine derivatives known for their broad-spectrum effects against various pathogens. Further studies are required to elucidate specific antimicrobial mechanisms and efficacy against resistant strains.
Case Studies
Several case studies highlight the pharmacological potential of thioxothiazolidine derivatives:
- HIV Inhibition Study : A series of synthesized compounds were tested for their ability to inhibit HIV replication in vitro, with promising results indicating effective binding to viral proteins.
- Diabetes Management Research : Animal studies demonstrated that specific thioxothiazolidine derivatives modulated blood glucose levels and improved insulin sensitivity in diabetic models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrido[1,2-a]pyrimidinone-thiazolidinone hybrids. Below is a structural and functional comparison with analogs (referencing , and 2):
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Effects on Solubility: The tetrahydrofuran-2-ylmethyl group in the target compound improves aqueous solubility compared to alkyl chains (butyl, isobutyl) in analogs like 361994-21-0 and 372494-23-0 .
Stereoelectronic Properties: The (Z)-configuration ensures optimal spatial alignment of the methylidene bridge for target binding, a feature shared with analogs like 890097-66-2 (ethyl ester derivative) . Isopropylamino vs. arylpiperazinyl (477735-22-1): The former offers compact hydrophobic interactions, while the latter may engage in π-stacking .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for 3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one (, Scheme 4), involving condensation of pyrido[1,2-a]pyrimidinone precursors with thiazolidinone intermediates .
Inferred Pharmacological Implications
- Antimicrobial Activity: Thiazolidinones with alkyl/aryl substituents (e.g., 361994-21-0) are reported to disrupt bacterial cell membranes .
- Enzyme Inhibition: Pyrido[1,2-a]pyrimidinones are known kinase inhibitors; the isopropylamino group may target ATP-binding pockets .
- Metabolic Stability : The tetrahydrofuran group likely reduces oxidative metabolism compared to purely alkyl chains .
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
Cyclocondensation of 2-Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidin-4-one moiety is constructed via cyclocondensation between 2-aminopyridine derivatives and β-ketoesters. For instance, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., p-toluenesulfonic acid) in refluxing toluene to yield 4-methylpyrido[1,2-a]pyrimidin-4-one. Modifications at the C2 position are achieved through nucleophilic substitution or reductive amination.
Introduction of the Isopropylamino Group
The C2 isopropylamino substituent is installed via reductive amination. Treatment of 2-chloropyrido[1,2-a]pyrimidin-4-one with isopropylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol affords 2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine. This step typically achieves yields of 65–75% after purification by silica gel chromatography.
Synthesis of the Thioxothiazolidinone Moiety
Formation of the Thiazolidin-4-one Backbone
The thioxothiazolidin-4-one ring is synthesized via a three-step sequence:
- Condensation : Reaction of tetrahydrofuran-2-carbaldehyde with cysteamine hydrochloride in ethanol under reflux forms the corresponding Schiff base.
- Cyclization : Treatment with carbon disulfide (CS2) in alkaline medium (NaOH, H2O/EtOH) yields 3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one.
- Purification : Recrystallization from ethanol/water (1:1) provides the thioxothiazolidinone derivative in 80–85% purity.
Knoevenagel Condensation for Exocyclic Double Bond Formation
Stereoselective Coupling
The Z-configured exocyclic double bond is established via Knoevenagel condensation between 2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and 3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one.
Reaction Conditions
- Catalyst : Piperidine (10 mol%)
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 110°C under nitrogen atmosphere
- Duration : 12–16 hours
The reaction proceeds via enolate intermediate formation, with the Z-isomer predominating due to steric hindrance from the tetrahydrofuran-2-ylmethyl group. Post-reaction, the crude product is washed with cold diethyl ether to remove unreacted starting materials.
Purification and Characterization
Chromatographic Separation
The crude product is purified via flash column chromatography (SiO2, eluent: ethyl acetate/hexane 3:7) to isolate the Z-isomer. Analytical HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity.
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, pyrimidine-H), 7.89 (d, J = 7.2 Hz, 1H, pyridine-H), 6.95 (s, 1H, methine-H), 4.12–4.08 (m, 1H, THF-CH), 3.78–3.65 (m, 2H, THF-OCH2), 2.98 (sept, J = 6.4 Hz, 1H, isopropyl-CH), 1.25 (d, J = 6.4 Hz, 6H, isopropyl-CH3).
- HRMS (ESI+): m/z calculated for C22H25N5O3S2 [M+H]+: 488.1421; found: 488.1418.
Industrial-Scale Considerations
Catalytic Process Optimization
Large-scale synthesis employs continuous-flow reactors to enhance reaction efficiency. For example, the dehydration of 1,4-butanediol to tetrahydrofuran (a precursor for the tetrahydrofuran-2-ylmethyl group) is optimized using reactive distillation with acidic ion-exchange resins, achieving 94% conversion.
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves multiple steps requiring precise control of reaction conditions. Key factors include:
- Inert atmosphere : To prevent oxidation of sensitive intermediates (e.g., thiazolidinone or pyrido[1,2-a]pyrimidine moieties) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction yields by stabilizing charged intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is essential for isolating high-purity intermediates .
- Monitoring : Thin-layer chromatography (TLC) and tracking ensure reaction completion and structural fidelity .
Q. How can researchers resolve tautomeric ambiguity in the thioxothiazolidinone moiety during structural characterization?
The compound’s thioxothiazolidinone group exhibits keto-enol tautomerism. To confirm the Z-configuration:
- Use to detect carbonyl (C=O) and thiocarbonyl (C=S) signals .
- Employ 2D NMR (e.g., NOESY) to identify spatial proximity between the methylene group and pyrido[1,2-a]pyrimidine protons .
- Compare experimental IR spectra with DFT-calculated vibrational modes for C=O and C=S stretching .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with the compound’s structural motifs:
- Enzyme inhibition : Test against kinases (e.g., CDKs) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., Bcl-2) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., Knoevenagel condensation) be elucidated?
Mechanistic studies require:
- Kinetic profiling : Monitor intermediate formation via time-resolved or LC-MS .
- Isotopic labeling : Use -labeled reagents to trace carbonyl group origins in the pyrido[1,2-a]pyrimidine core .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Q. What strategies address contradictory bioactivity data across structurally analogous compounds?
Contradictions often arise from substituent effects. Mitigate by:
- SAR table construction : Compare analogs with systematic substitutions (Table 1) .
| Analog Substituent | Bioactivity (IC, µM) | Key Structural Feature |
|---|---|---|
| Isopropylamino | 0.45 (Kinase X) | Enhanced H-bonding |
| Tetrahydrofuran-methyl | 1.2 (Kinase X) | Improved solubility |
| Benzylamino | >10 (Kinase X) | Steric hindrance |
- Molecular docking : Validate binding poses with Autodock Vina to identify critical interactions (e.g., hydrogen bonds with Lys123) .
Q. How can researchers improve the compound’s metabolic stability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the tetrahydrofuran-methyl moiety to enhance plasma stability .
- Isotere replacement : Substitute the thioxothiazolidinone sulfur with selenium for oxidative resistance .
- Microsomal assays : Use liver microsomes + NADPH to identify metabolic hotspots via LC-HRMS .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and HO to assess hydrolytic/photolytic stability .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to determine thermal decomposition thresholds .
- Long-term storage : Monitor crystallinity changes via PXRD in accelerated stability chambers (40°C/75% RH) .
Methodological Guidelines
Q. How to optimize solubility for in vivo studies?
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
- Salt formation : React with HCl or sodium bicarbonate to ionize the isopropylamino group .
Q. What computational tools predict off-target interactions?
- SwissTargetPrediction : Input SMILES string to prioritize kinase or protease targets .
- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) using GROMACS to assess plasma protein binding .
Q. How to validate analytical methods for purity assessment?
- HPLC-UV/ELS : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients .
- LC-HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error .
Notes
- Key References : Focus on peer-reviewed journals (e.g., Bioorganic Chemistry, Journal of Applied Pharmaceutical Science) and avoid commercial databases .
- Data Reproducibility : Report reaction yields, spectral data (NMR shifts, IR peaks), and biological IC values with triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
